molecular formula C11H13NO B13043795 1-Amino-1-(3-ethenylphenyl)propan-2-one

1-Amino-1-(3-ethenylphenyl)propan-2-one

Cat. No.: B13043795
M. Wt: 175.23 g/mol
InChI Key: SYRGFCJSULJMEJ-UHFFFAOYSA-N
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Description

1-Amino-1-(3-ethenylphenyl)propan-2-one is an organic compound with the molecular formula C11H13NO This compound is characterized by the presence of an amino group, a phenyl ring with an ethenyl substituent, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-ethenylphenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 3-ethenylbenzaldehyde with nitroethane in the presence of a base, followed by reduction of the resulting nitrostyrene intermediate to yield the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-ethenylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, secondary alcohols, and various amide derivatives .

Scientific Research Applications

1-Amino-1-(3-ethenylphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-ethenylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-2-one: Similar in structure but lacks the amino and ethenyl groups.

    1-(3,4-Dimethoxyphenyl)propan-2-one: Contains additional methoxy groups on the phenyl ring.

    1-(3,4-Methylenedioxyphenyl)propan-2-one: Features a methylenedioxy group on the phenyl ring.

Uniqueness

1-Amino-1-(3-ethenylphenyl)propan-2-one is unique due to the presence of both an amino group and an ethenyl substituent on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-amino-1-(3-ethenylphenyl)propan-2-one

InChI

InChI=1S/C11H13NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-7,11H,1,12H2,2H3

InChI Key

SYRGFCJSULJMEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1)C=C)N

Origin of Product

United States

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